molecular formula C20H23N5 B5311787 N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine

Cat. No. B5311787
M. Wt: 333.4 g/mol
InChI Key: ODGJGZOEDPIYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine, also known as BM212, is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. By inhibiting CDK4, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects
N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and antimicrobial activity, it has been shown to have anti-inflammatory effects and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. However, more research is needed to fully understand the effects of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine on the body.

Advantages and Limitations for Lab Experiments

One advantage of N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine is its potential as an anti-cancer and antimicrobial agent, which could have significant implications for the development of new treatments for these diseases. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of future directions for research on N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine. One area of interest is its potential as a treatment for cancer and other diseases. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine could be further developed as a tool for studying the cell cycle and other cellular processes.

Synthesis Methods

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine can be synthesized through a multi-step process involving various chemical reactions. The starting material is 2-chloro-4,6-dimethylpyrimidine, which is reacted with sodium hydride and methyl iodide to yield 2-methylthio-4,6-dimethylpyrimidine. This compound is then reacted with 3-aminopyridine, benzyl bromide, and sodium hydride to yield the final product, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine.

Scientific Research Applications

N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine has potential applications in scientific research, particularly in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study as an anti-cancer agent. Additionally, N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-4,6-dimethylpyrimidin-2-amine has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-15-12-16(2)24-20(23-15)22-13-18-10-7-11-21-19(18)25(3)14-17-8-5-4-6-9-17/h4-12H,13-14H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGJGZOEDPIYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=C(N=CC=C2)N(C)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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